6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
The synthesis of 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of 2-methylfuro[2,3-b]pyridine-3-carboxylic acid under controlled conditions to introduce the chlorine atom at the 6-position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid: This compound has a similar pyridine ring structure but with different substituents, leading to distinct chemical properties and applications.
6-chloro-3-methylpyridine-2-carboxylic acid: Another related compound with variations in the position and type of substituents, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of furan and pyridine rings, along with the chlorine and methyl substituents, which confer unique chemical and biological properties .
Properties
CAS No. |
2624137-23-9 |
---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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